molecular formula C25H28BrN3O6S B5415680 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5415680
M. Wt: 578.5 g/mol
InChI Key: VBBGUNDSMPPLIS-XTQSDGFTSA-N
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Description

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylaminoethyl group, a hydroxy group, and a morpholine-4-sulfonylbenzoyl group

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrN3O6S/c1-27(2)11-12-29-22(17-3-7-19(26)8-4-17)21(24(31)25(29)32)23(30)18-5-9-20(10-6-18)36(33,34)28-13-15-35-16-14-28/h3-10,22,30H,11-16H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGUNDSMPPLIS-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O)C(=O)C1=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)\O)/C(=O)C1=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the bromophenyl group can be introduced through a bromination reaction, while the dimethylaminoethyl group can be added via a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the bromophenyl group can produce a phenyl derivative.

Scientific Research Applications

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMOPHENYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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